molecular formula C10H10ClF3N4 B13922732 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13922732
M. Wt: 278.66 g/mol
InChI Key: LRRBSBYKUDBUCC-UHFFFAOYSA-N
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Description

1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with tert-butyl, chloro, and trifluoromethyl groups. These substituents impart distinct chemical properties, making it a valuable molecule for various applications.

Preparation Methods

The synthesis of 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanide in the presence of a base can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine ring system. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The compound can bind to active sites of enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substituents. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold.

Properties

Molecular Formula

C10H10ClF3N4

Molecular Weight

278.66 g/mol

IUPAC Name

1-tert-butyl-4-chloro-3-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H10ClF3N4/c1-9(2,3)18-8-5(7(11)15-4-16-8)6(17-18)10(12,13)14/h4H,1-3H3

InChI Key

LRRBSBYKUDBUCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C(=N1)C(F)(F)F)C(=NC=N2)Cl

Origin of Product

United States

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